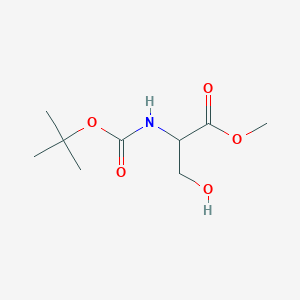

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves starting from enantiomerically enriched precursors, utilizing reactions such as Sharpless asymmetric dihydroxylation or electrophilic substitutions. For instance, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the versatility of these methods in achieving high enantiomeric excess and yield from readily available starting materials (Alonso et al., 2005).

Molecular Structure Analysis

The crystal structure analysis of compounds bearing the tert-butoxycarbonyl group reveals interesting aspects of their molecular conformation. For example, the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester highlights the presence of polymorphic forms and the stabilization of helical conformations facilitated by the tert-butoxycarbonyl group, showcasing the compound's ability to form hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate derivatives are key for synthesizing various biologically relevant molecules. Such compounds can undergo reactions like C-H amination, offering pathways to synthesize optically active monoprotected amino alcohols, highlighting the compound's utility in preparing biologically active molecules with high yield and selectivity (Yakura et al., 2007).

Applications De Recherche Scientifique

1. Synthesis of Erythro (±) and Threo (±) Isomers

- Summary of Application: This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. The Erythro (±) isomer is obtained by simple reduction, while the Threo (±) isomer is obtained by an inversion method .

- Methods of Application: The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer is then effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

2. Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

3. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

4. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Summary of Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

5. Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

6. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

4. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Summary of Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

5. Synthesis and Crystal Structure of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

6. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

Safety And Hazards

The safety and hazards of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate” are not readily available. However, “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” has a GHS07 pictogram and a warning signal word. Its hazard statements include H3021.

Orientations Futures

There is no specific information available on the future directions of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.

Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.

Propriétés

IUPAC Name |

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |

CAS RN |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)